molecular formula C9H20N2O2 B15323865 Methyl 2-amino-4-(diethylamino)butanoate

Methyl 2-amino-4-(diethylamino)butanoate

Cat. No.: B15323865
M. Wt: 188.27 g/mol
InChI Key: UPXGUEBEFZRUPS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(diethylamino)butanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanoic acid, featuring both amino and diethylamino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)butanoate
  • Ethyl 4-(dimethylamino)butanoate
  • 4-(dimethylamino)butanoic acid

Uniqueness

Methyl 2-amino-4-(diethylamino)butanoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

methyl 2-amino-4-(diethylamino)butanoate

InChI

InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3

InChI Key

UPXGUEBEFZRUPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C(=O)OC)N

Origin of Product

United States

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